molecular formula C21H18ClFN2O5S B2677965 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 877816-23-4

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2677965
CAS No.: 877816-23-4
M. Wt: 464.89
InChI Key: ROFXSWIHBPCLEF-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS: 877816-23-4) is a sulfonamide-containing ethanediamide derivative with the molecular formula C₂₁H₁₈ClFN₂O₅S and a molecular weight of 464.89 g/mol . Its structure features:

  • A 4-chlorobenzenesulfonyl group attached to a furan-containing ethyl chain.
  • An ethanediamide linker bridging the sulfonamide and a 4-fluorophenylmethyl substituent.
    This compound is utilized in research settings, though its specific biological or pharmacological roles remain undefined in the provided evidence.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O5S/c22-15-5-9-17(10-6-15)31(28,29)19(18-2-1-11-30-18)13-25-21(27)20(26)24-12-14-3-7-16(23)8-4-14/h1-11,19H,12-13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFXSWIHBPCLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide.

    Coupling with Furan Derivative: The intermediate is then reacted with a furan derivative under specific conditions to introduce the furan ring.

    Final Coupling: The final step involves coupling the product with a fluorophenylmethyl group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

    Reduction: Reduction of the sulfonyl group can yield sulfides.

    Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives with Modified Benzyl Groups

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-methoxybenzyl)ethanediamide (CAS: 877816-43-8)
  • Molecular Formula : C₂₁H₁₉ClN₂O₆S
  • Key Differences : The 4-fluorophenylmethyl group in the target compound is replaced with a 2-methoxybenzyl moiety.
  • This substitution may alter binding affinity in biological systems due to steric and electronic effects .
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide
  • Molecular Formula : C₂₂H₂₄FN₃O₆S
  • Key Differences : Incorporates a 1,3-oxazinan ring and a 4-fluoro-2-methylphenylsulfonyl group.
  • Impact : The oxazinan ring introduces conformational rigidity, which could influence pharmacokinetic properties like metabolic stability. The methyl group on the sulfonyl substituent may reduce polarity compared to the chloro group in the target compound .

Ethanediamide Derivatives with Alternative Sulfonyl/Thiophene Groups

N'-[(4-Fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (BE80406)
  • Molecular Formula : C₁₉H₁₇FN₂O₃S
  • Key Differences : Replaces the 4-chlorobenzenesulfonyl group with a thiophen-3-yl moiety.
  • This modification may alter interactions with hydrophobic binding pockets in enzymes or receptors .

Sulfonamide Derivatives with Heterocyclic Cores

AR-538 (N-ethyl-N-(4-fluorophenyl)-2-oxo-benzimidazole-5-sulfonamide)
  • Molecular Formula: Not explicitly provided (benzimidazole core).
  • Key Differences : Contains a benzimidazole ring instead of an ethanediamide linker.
  • Impact : The benzimidazole core is aromatic and planar, enabling π-π stacking interactions absent in the target compound. This structural difference suggests divergent biological targets, such as kinase or protease inhibition .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Molecular Formula : C₉H₉ClN₂O₅S
  • Key Differences : Features a nitro group and acetamide backbone instead of ethanediamide.
  • The acetamide structure is simpler, reducing steric hindrance compared to the target compound’s ethanediamide linker .

Spectral Characterization

  • IR spectra of related compounds (e.g., triazoles) confirm tautomeric forms and functional groups (e.g., νC=S at 1247–1255 cm⁻¹, absence of νC=O in triazoles) . These techniques are critical for verifying the ethanediamide linker’s integrity in the target compound.

Data Table: Key Comparative Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituent R1 Substituent R2 Notable Features
Target Compound C₂₁H₁₈ClFN₂O₅S 464.89 4-ClC₆H₄SO₂ 4-FC₆H₄CH₂ Chlorobenzenesulfonyl, ethanediamide
Compound C₂₁H₁₉ClN₂O₆S 478.90 4-ClC₆H₄SO₂ 2-MeOC₆H₄CH₂ Methoxybenzyl substitution
BE80406 C₁₉H₁₇FN₂O₃S 372.41 Thiophen-3-yl 4-FC₆H₄CH₂ Thiophene replaces sulfonyl
AR-538 Not provided Not provided Benzimidazole-5-sulfonamide N-ethyl, 4-FC₆H₄ Benzimidazole core

Biological Activity

Overview

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, including the furan moiety and chlorobenzenesulfonyl group, contribute to its reactivity and biological interactions.

  • Molecular Formula : C18H20ClN2O4S
  • Molecular Weight : 404.87 g/mol
  • CAS Number : 877816-43-8

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking natural substrates or cofactors. This feature is critical for its potential as an antibacterial agent.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
  • Electrophilic Reactions : The presence of the furan ring allows for electrophilic aromatic substitution, which can lead to the formation of reactive intermediates that may interact with cellular macromolecules.

Anticancer Potential

Recent research indicates that sulfonamide derivatives can exhibit anticancer properties through multiple mechanisms:

  • Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated the ability to inhibit key signaling pathways in cancer cells, leading to reduced cell proliferation.
  • Induction of Apoptosis : The compound may facilitate programmed cell death in cancerous cells, a critical mechanism for cancer treatment.

Research Findings and Case Studies

  • Study on Structural Analogues :
    • A study focusing on structurally related sulfonamides found that modifications in the aromatic rings significantly influenced their biological activity, particularly in enzyme inhibition and cytotoxicity against cancer cell lines .
  • Mechanistic Insights :
    • Research has highlighted that sulfonamide compounds can act as reversible inhibitors of key enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation .
  • Comparative Analysis :
    • A comparative study of various sulfonamide derivatives showed that those containing furan rings exhibited enhanced solubility and bioavailability, suggesting improved therapeutic potential .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
This compoundFuran ring, chlorobenzenesulfonyl groupPotential antibacterial and anticancer activityComplex structure enhances reactivity
SulfadiazineSimple sulfonamide structureAntibacterialWell-studied with established mechanisms
N-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)-2,4-dimethylbenzene-1-sulfonamideContains furan and sulfonamide groupsExhibits potential anticancer propertiesEnhanced selectivity towards cancer cells

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